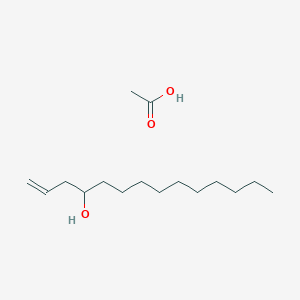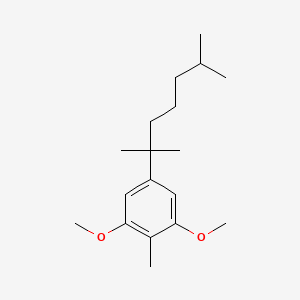
Benzene, 1,3-dimethoxy-2-methyl-5-(1,1,5-trimethylhexyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,3-dimethoxy-2-methyl-5-(1,1,5-trimethylhexyl)- is an organic compound with a complex structure It is characterized by the presence of two methoxy groups, a methyl group, and a trimethylhexyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,3-dimethoxy-2-methyl-5-(1,1,5-trimethylhexyl)- typically involves multiple steps. One common method includes the alkylation of a benzene derivative with appropriate reagents under controlled conditions. The reaction conditions often require the use of catalysts and specific temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1,3-dimethoxy-2-methyl-5-(1,1,5-trimethylhexyl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of ketones or aldehydes.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically leading to the formation of alcohols or hydrocarbons.
Substitution: This reaction involves the replacement of one functional group with another, which can occur under different conditions depending on the desired product.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions vary, but they often require specific temperatures, pressures, and solvents to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or hydrocarbons. Substitution reactions can result in a wide range of products depending on the functional groups involved.
Applications De Recherche Scientifique
Benzene, 1,3-dimethoxy-2-methyl-5-(1,1,5-trimethylhexyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research may explore its potential therapeutic properties or its use as a building block for pharmaceutical compounds.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which Benzene, 1,3-dimethoxy-2-methyl-5-(1,1,5-trimethylhexyl)- exerts its effects involves interactions with molecular targets and pathways within a system. These interactions can lead to various biochemical and physiological responses, depending on the context in which the compound is used. The specific molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1,3-dimethoxy-: A simpler compound with two methoxy groups attached to a benzene ring.
Benzene, 1,4-dimethoxy-2-methyl-5-(1-methylethenyl)-: Another compound with similar structural features but different substituents.
Uniqueness
Benzene, 1,3-dimethoxy-2-methyl-5-(1,1,5-trimethylhexyl)- is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
406920-19-2 |
|---|---|
Formule moléculaire |
C18H30O2 |
Poids moléculaire |
278.4 g/mol |
Nom IUPAC |
5-(2,6-dimethylheptan-2-yl)-1,3-dimethoxy-2-methylbenzene |
InChI |
InChI=1S/C18H30O2/c1-13(2)9-8-10-18(4,5)15-11-16(19-6)14(3)17(12-15)20-7/h11-13H,8-10H2,1-7H3 |
Clé InChI |
QLVPQMZDXUFPOT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1OC)C(C)(C)CCCC(C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


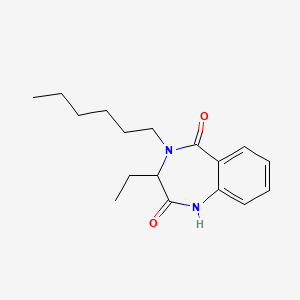
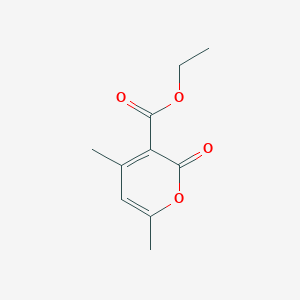
![3-[[(2S)-1-hydroxybutan-2-yl]amino]propane-1-sulfonic Acid](/img/structure/B14251089.png)

![4-{4-(3-Chlorophenyl)-2-[(methylsulfanyl)methyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14251109.png)
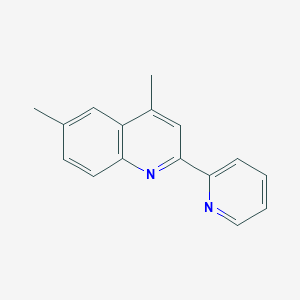
![N-Butyl-N'-[3-(dipropylamino)phenyl]urea](/img/structure/B14251114.png)
![[2,6-Di(propan-2-yl)phenyl]phosphane](/img/structure/B14251118.png)
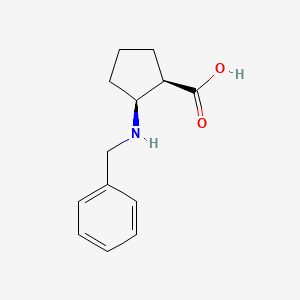
![8-oxa-5-thia-3-azatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),2(6),3,7(11),9,12,14-heptaene](/img/structure/B14251132.png)
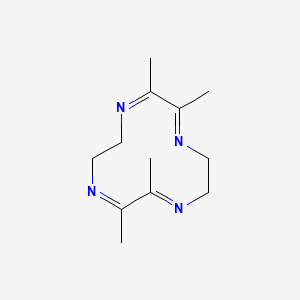
![Tert-butyl[(2,7-dimethylocta-2,6-dien-1-YL)oxy]diphenylsilane](/img/structure/B14251142.png)
![2H-Pyran-4-carbonitrile, 4-[2-(bromomethyl)phenyl]tetrahydro-](/img/structure/B14251148.png)
